molecular formula C5H9N3 B1204361 1,2-dimethyl-1H-Imidazol-5-amine CAS No. 80912-09-0

1,2-dimethyl-1H-Imidazol-5-amine

Cat. No.: B1204361
CAS No.: 80912-09-0
M. Wt: 111.15 g/mol
InChI Key: CNBBPEZNHKKEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-1H-Imidazol-5-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of two methyl groups and an amine group on the imidazole ring makes this compound a unique compound with distinct chemical properties.

Biochemical Analysis

Biochemical Properties

1,2-Dimethyl-1H-Imidazol-5-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress responses, thereby affecting cellular homeostasis . Additionally, it impacts metabolic pathways by interacting with key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in either the inhibition or activation of these enzymes, depending on the specific context . This binding can lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro and in vivo has shown varying effects on cellular functions, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as enhancing metabolic processes. At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This interaction can affect metabolic flux and alter metabolite levels, thereby impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can influence its interactions with other biomolecules and its overall efficacy in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-1H-Imidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-Imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups on the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazoles .

Scientific Research Applications

1,2-Dimethyl-1H-Imidazol-5-amine has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylimidazole: Lacks the amine group, resulting in different chemical properties and reactivity.

    1-Methyl-2-phenylimidazole: Contains a phenyl group instead of a second methyl group, altering its steric and electronic characteristics.

    2-Methylimidazole: Has only one methyl group, affecting its overall stability and reactivity.

Uniqueness

1,2-Dimethyl-1H-Imidazol-5-amine is unique due to the presence of both methyl groups and an amine group on the imidazole ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,3-dimethylimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-7-3-5(6)8(4)2/h3H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBBPEZNHKKEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401001633
Record name 1,2-Dimethyl-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80912-09-0
Record name 5-Amino-1,2-dimethylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080912090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-dimethyl-1H-Imidazol-5-amine
Reactant of Route 2
Reactant of Route 2
1,2-dimethyl-1H-Imidazol-5-amine
Reactant of Route 3
Reactant of Route 3
1,2-dimethyl-1H-Imidazol-5-amine
Reactant of Route 4
Reactant of Route 4
1,2-dimethyl-1H-Imidazol-5-amine
Reactant of Route 5
Reactant of Route 5
1,2-dimethyl-1H-Imidazol-5-amine
Reactant of Route 6
Reactant of Route 6
1,2-dimethyl-1H-Imidazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.